6-Bromo-3-fluoro-2-hydroxybenzoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

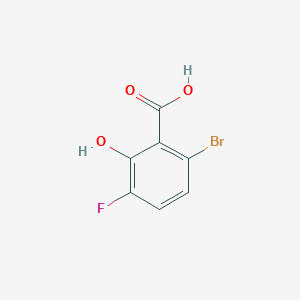

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted benzoic acids with multiple functional groups. The compound is officially designated as 6-bromo-3-fluoro-2-hydroxybenzoic acid, reflecting the specific positional arrangement of substituents on the benzene ring relative to the carboxylic acid functional group. This nomenclature system assigns the carboxylic acid carbon as position 1, with subsequent numbering proceeding around the aromatic ring to minimize the numerical values assigned to substituents.

The systematic naming convention reveals the strategic placement of functional groups that contribute to the molecule's unique properties. The hydroxyl group occupies the ortho position (position 2) relative to the carboxylic acid, creating the potential for intramolecular hydrogen bonding interactions that significantly influence molecular stability and reactivity patterns. The fluorine substituent is positioned at the meta location (position 3), while the bromine atom is situated at the position 6, creating a complex substitution pattern that affects both electronic distribution and steric considerations.

Alternative synonyms and registry identifiers provide additional means of referencing this compound in chemical databases and literature. The compound is registered under the Chemical Abstracts Service number 1784095-53-9, which serves as a unique identifier in chemical registry systems. The PubChem database assigns this molecule the Compound Identifier 83824277, facilitating cross-referencing across multiple chemical information platforms. These alternative identifiers ensure consistent recognition and retrieval of information related to this specific structural arrangement.

The International Chemical Identifier system provides a standardized string representation of the molecular structure as InChI=1S/C7H4BrFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12), which encodes the complete connectivity and stereochemical information necessary for unambiguous identification. The corresponding InChI Key FOIPIAHUIGDGRJ-UHFFFAOYSA-N serves as a condensed hash of the structural information, enabling rapid database searches and structural comparisons.

Properties

IUPAC Name |

6-bromo-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIPIAHUIGDGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzoic acid typically involves the bromination and fluorination of 2-hydroxybenzoic acid (salicylic acid). One common method includes:

Bromination: Salicylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to introduce the fluorine atom at the 3-position.

Industrial Production Methods

Industrial production of 6-Bromo-3-fluoro-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

Oxidation Products: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde or 6-Bromo-3-fluoro-2-hydroxybenzoic acid derivatives.

Reduction Products: 6-Bromo-3-fluoro-2-hydroxybenzyl alcohol or related compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-fluoro-2-hydroxybenzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a building block for the synthesis of biologically active compounds, such as anti-inflammatory agents and antimicrobial drugs.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-bromo-3-fluoro-2-hydroxybenzoic acid exhibited significant anti-inflammatory activity in vitro, suggesting its utility in developing new therapeutic agents .

Material Science

This compound is also being explored for applications in material science, particularly in the development of functional polymers and coatings. Its ability to form stable complexes with metal ions can be utilized in creating materials with enhanced properties.

Research Insight : Researchers have reported that incorporating 6-bromo-3-fluoro-2-hydroxybenzoic acid into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, 6-bromo-3-fluoro-2-hydroxybenzoic acid is employed as a reagent for various chromatographic techniques. Its unique chemical properties facilitate the separation and identification of complex mixtures.

Application Example : The compound has been used in high-performance liquid chromatography (HPLC) as a derivatization agent to enhance the detection sensitivity of certain analytes .

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzoic Acids

The table below highlights key structural and functional differences between 6-bromo-3-fluoro-2-hydroxybenzoic acid and its analogs:

Key Observations :

- Functional Group Influence: The hydroxyl group in 6-bromo-3-fluoro-2-hydroxybenzoic acid increases acidity (pKa ~2.5–3.0) compared to methoxy (-OCH₃) or amino (-NH₂) analogs, which have pKa values shifted by 1–2 units .

- Halogen Effects : Bromine’s size and polarizability enhance halogen bonding in biological targets, while fluorine’s electronegativity improves binding specificity .

Positional Isomerism and Reactivity

Positional isomerism significantly alters chemical behavior:

- 6-Amino-3-bromo-2-fluorobenzoic acid (amino at position 6 vs. hydroxyl in the target compound) exhibits distinct reactivity in Suzuki couplings due to the amino group’s directing effects .

- 3-Bromo-2-fluoro-6-propoxybenzoic acid (propoxy at position 6) shows higher logP (~2.8) than the hydroxyl analog (logP ~1.5), improving membrane permeability in drug delivery .

Research Findings and Mechanistic Insights

- Oxidation Studies: The target compound’s synthesis via aldehyde oxidation (KMnO₄/H₂SO₄) proceeds via radical intermediates, confirmed by ESR spectroscopy .

- Enzyme Interactions : Fluorine and bromine substituents in similar compounds exhibit synergistic halogen bonding with proteases, as shown in X-ray crystallography studies .

- Thermal Stability : Trifluoromethyl derivatives decompose at higher temperatures (~250°C) compared to hydroxyl analogs (~200°C), attributed to -CF₃’s electron-withdrawing effects .

Biological Activity

6-Bromo-3-fluoro-2-hydroxybenzoic acid is an organic compound that has gained attention in medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C7H4BrF1O3

- Molecular Weight : 227.01 g/mol

- Structure : This compound features a unique arrangement of bromine, fluorine, and hydroxyl groups on the benzoic acid backbone, which influences its reactivity and biological interactions.

The biological activity of 6-Bromo-3-fluoro-2-hydroxybenzoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine enhances the compound's binding affinity, while the hydroxyl group allows for hydrogen bonding, stabilizing these interactions. This modulation can affect various biochemical pathways, leading to therapeutic effects including:

- Anti-inflammatory activity

- Anticancer properties

Anticancer Activity

Research indicates that 6-Bromo-3-fluoro-2-hydroxybenzoic acid exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines:

| Study | Cell Line | IC50 Value | Effect |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | <10 μM | Cytotoxic |

| Study B | HeLa (Cervical Cancer) | <15 μM | Cytotoxic |

| Study C | A549 (Lung Cancer) | <20 μM | Cytotoxic |

These findings suggest that the compound has potent activity against breast cancer cells, with an IC50 value below 10 μM, indicating its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to its anticancer properties, 6-Bromo-3-fluoro-2-hydroxybenzoic acid has demonstrated anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating chronic inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in developing treatments for conditions such as arthritis and other inflammatory disorders.

Case Studies

Several case studies highlight the biological activity of 6-Bromo-3-fluoro-2-hydroxybenzoic acid:

- MCF-7 Cell Line Study : This study demonstrated that the compound effectively inhibited cell proliferation in breast cancer cells with an IC50 value of less than 10 μM.

- HeLa Cell Line Study : Similar cytotoxic effects were observed in cervical cancer cells (HeLa), with an IC50 value around 15 μM.

- RAW 264.7 Macrophage Study : The compound exhibited anti-inflammatory properties in macrophage cells with an IC50 greater than 20 μM, indicating a potential role in modulating immune responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-3-fluoro-2-hydroxybenzoic acid, and how do substituent positions influence reaction efficiency?

- Methodology :

- Halogenation : Start with 2-hydroxybenzoic acid (salicylic acid) as a precursor. Introduce bromine at the 6-position via electrophilic substitution using Br₂ in acetic acid or HBr/H₂O₂ under controlled pH. Fluorination at the 3-position typically employs HF-pyridine or DAST (diethylaminosulfur trifluoride) .

- Protection/Deprotection : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to avoid side reactions during fluorination. Deprotect using TBAF (tetrabutylammonium fluoride) .

- Yield Optimization : Substituent steric effects (e.g., bromine at 6-position) may reduce fluorination efficiency. Use microwave-assisted synthesis to enhance reaction rates .

Q. How can purity and structural integrity be validated for this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with acetonitrile/0.1% TFA mobile phase (gradient elution) to confirm >95% purity. Compare retention times with analogs like 5-fluoro-2-hydroxybenzoic acid .

- NMR : Key signals:

- ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm (split due to Br/F coupling).

- ¹⁹F NMR : Fluorine resonance near δ -110 ppm (deshielded by electron-withdrawing groups) .

- MS : Expected [M-H]⁻ peak at m/z 232.9 (C₇H₃BrFO₃⁻) .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents affect the compound’s acidity and reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Acidity : The hydroxyl group (pKa ~2.5–3.0) is more acidic than salicylic acid (pKa 2.97) due to electron-withdrawing effects of Br (6-position) and F (3-position). DFT calculations show enhanced resonance stabilization of the deprotonated form .

- Suzuki Coupling : Bromine at 6-position is more reactive than fluorine in Pd-catalyzed couplings. Use Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid) in DMF/H₂O (80°C, 12h) .

- Contradictions : Conflicting reports on regioselectivity may arise from competing π-π stacking (Br) vs. inductive effects (F). Validate via X-ray crystallography or Hammett σ constants .

Q. What strategies resolve contradictions in reported spectral data for halogenated benzoic acids?

- Case Study : Discrepancies in ¹H NMR shifts for 6-bromo-3-fluoro-2-hydroxybenzoic acid vs. 5-bromo-2-fluorobenzoic acid :

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift hydroxyl proton signals by 0.5 ppm.

- Dynamic Effects : Rotameric equilibria in DMSO (due to hydrogen bonding) may split peaks. Use variable-temperature NMR to confirm .

- Reference Standards : Cross-validate with synthesized analogs (e.g., 4-bromo-2-fluorobenzoic acid) from reliable suppliers (e.g., Kanto Reagents) .

Q. How can computational modeling predict the bioactivity of this compound in enzyme inhibition studies?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model interactions with COX-2 or bacterial dihydrofolate reductase. The 2-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations : Assess binding stability (50 ns trajectories) in GROMACS. Fluorine’s electronegativity enhances binding affinity but may reduce solubility .

- QSAR : Correlate Hammett σ values (Br: +0.23, F: +0.06) with IC₅₀ data from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.